![molecular formula C9H15N3OS B2732679 [2-[(3-Methyl-1,2,4-thiadiazol-5-yl)amino]cyclopentyl]methanol CAS No. 1645538-09-5](/img/structure/B2732679.png)

[2-[(3-Methyl-1,2,4-thiadiazol-5-yl)amino]cyclopentyl]methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

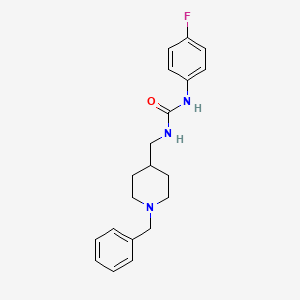

“[2-[(3-Methyl-1,2,4-thiadiazol-5-yl)amino]cyclopentyl]methanol” is a chemical compound that belongs to the class of 1,3,4-thiadiazoles . The 1,3,4-thiadiazole moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives were synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C9H15N3OS/c1-6-10-9(14-12-6)11-8-4-2-3-7(8)5-13/h7-8,13H,2-5H2,1H3,(H,10,11,12) .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, it’s worth noting that 1,3,4-thiadiazole derivatives have been studied for their reactivity and potential applications in various fields .Applications De Recherche Scientifique

Solvent Effects on Molecular Aggregation

The study by Matwijczuk et al. (2016) examines the spectroscopic behavior of thiadiazole derivatives in different solvents, highlighting the impact of solvent properties on molecular aggregation and fluorescence emission. This research could offer foundational knowledge for understanding the solvent-dependent behaviors of similar compounds, including [2-[(3-Methyl-1,2,4-thiadiazol-5-yl)amino]cyclopentyl]methanol, in various applications (Matwijczuk et al., 2016).

N-Methylation and Transfer Hydrogenation

Sarki et al. (2021) describe a method for N-methylation of amines and transfer hydrogenation of nitroarenes using methanol, employing a catalyst that could be relevant for modifying or synthesizing thiadiazole derivatives, potentially enhancing their utility in medicinal chemistry or material science (Sarki et al., 2021).

Dyeing Performance of Thiadiazole Derivatives

Research by Malik et al. (2018) focuses on the synthesis and characterization of thiadiazole derivatives for use as acid dyes, demonstrating the compounds' utility in textile applications. This suggests potential for thiadiazole compounds, including the one , in dyeing and material enhancement (Malik et al., 2018).

Synthesis of Antimicrobial Agents

A study by Sah et al. (2014) explores the synthesis of formazans from thiadiazole as antimicrobial agents, indicating the potential biomedical applications of thiadiazole derivatives. This research provides insight into how similar compounds could be developed for use in combating microbial infections (Sah et al., 2014).

Charge-transfer Molecular Complexes

Mahmoud et al. (1988) investigate charge-transfer molecular complexes of 2-amino-1,3,4-thiadiazoles, which could inform the development of electronic or photovoltaic materials using thiadiazole derivatives. Understanding these complexes may provide a basis for engineering new materials with desirable electronic properties (Mahmoud et al., 1988).

Orientations Futures

Propriétés

IUPAC Name |

[2-[(3-methyl-1,2,4-thiadiazol-5-yl)amino]cyclopentyl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3OS/c1-6-10-9(14-12-6)11-8-4-2-3-7(8)5-13/h7-8,13H,2-5H2,1H3,(H,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUKZXHGECCPEIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=N1)NC2CCCC2CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-fluorophenyl)-1-[2-(4-fluorophenyl)-2-hydroxyethyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B2732596.png)

![N-[[4-[4-(2-Hydroxypropan-2-yl)piperidine-1-carbonyl]phenyl]methyl]prop-2-enamide](/img/structure/B2732597.png)

![{[2-(Benzyloxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B2732598.png)

![7-(4-Ethylpiperazin-1-yl)-2,5-dimethyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2732599.png)

![(1R,5S)-phenyl 3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2732604.png)

![1-[(4-Phenylmethoxybenzoyl)amino]-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B2732606.png)

![5-cyano-6-({2-[5-cyano-2-methyl-6-(methylsulfanyl)pyridin-3-yl]-2-oxoethyl}sulfanyl)-2-methyl-N-phenylpyridine-3-carboxamide](/img/structure/B2732607.png)